molecular formula C12H15NO4 B175659 2-Acetamido-2-(4-methoxyphenyl)propanoic acid CAS No. 197643-97-3

2-Acetamido-2-(4-methoxyphenyl)propanoic acid

Cat. No. B175659
M. Wt: 237.25 g/mol
InChI Key: OVPJPWPNGVYMCF-UHFFFAOYSA-N
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Description

2-Acetamido-2-(4-methoxyphenyl)propanoic acid, also known as N-Acetyl-L-tyrosine or NALT, is a derivative of the amino acid L-tyrosine. It is a popular ingredient in dietary supplements and nootropic products due to its potential cognitive-enhancing effects.

Mechanism Of Action

NALT is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with improved cognitive function and mood. NALT may also increase the synthesis of proteins in the brain, which can lead to improved neural function.

Biochemical And Physiological Effects

NALT has been shown to increase the levels of dopamine and norepinephrine in the brain. It may also increase the synthesis of proteins in the brain. These effects may lead to improved cognitive function, mood, and stress levels.

Advantages And Limitations For Lab Experiments

One advantage of using NALT in lab experiments is that it is relatively easy to synthesize and purify. It is also a stable compound that can be stored for long periods of time. However, one limitation is that it may have different effects on different individuals, depending on their genetic makeup and other factors.

Future Directions

There are several potential future directions for research on NALT. One area of interest is the potential use of NALT in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Another area of interest is the development of new and more effective synthesis methods for NALT. Finally, more research is needed to fully understand the mechanism of action of NALT and its effects on the brain.
Conclusion:
In conclusion, 2-Acetamido-2-(4-methoxyphenyl)propanoic acidyrosine is a derivative of the amino acid L-tyrosine that has potential cognitive-enhancing effects. It can be synthesized through the acetylation of L-tyrosine and has been studied extensively for its effects on cognitive function, mood, and stress levels. While there are some limitations to using NALT in lab experiments, it has several advantages and potential future directions for research.

Scientific Research Applications

NALT has been studied extensively for its potential cognitive-enhancing effects. Research has shown that it may improve working memory, attention, and focus. It may also have a positive effect on mood and stress levels.

properties

CAS RN

197643-97-3

Product Name

2-Acetamido-2-(4-methoxyphenyl)propanoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-acetamido-2-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(14)13-12(2,11(15)16)9-4-6-10(17-3)7-5-9/h4-7H,1-3H3,(H,13,14)(H,15,16)

InChI Key

OVPJPWPNGVYMCF-UHFFFAOYSA-N

SMILES

CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O

Canonical SMILES

CC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O

synonyms

Benzeneacetic acid, -alpha--(acetylamino)-4-methoxy--alpha--methyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-methyl-5-(4-methoxyphenyl)hydantoin (90 g, 0.408 mol) in 360 mL of water was added solid NaOH (90 g, 2.246 mol) and the final solution was heated to reflux for 30 hours. After cooling to room temperature, 720 mL of water was added; the solution was cooled to 10° C. and the pH was adjusted to 9 with 2N HCl. Acetic anhydride (1.28 mol, 121 mL) was added dropwise as the pH was kept at 9 by simultaneous addition of 2N NaOH (1410 mL). After stirring the final solution for 1 hour at room temperature, a small amount of insoluble material was removed by filtration through a Celite® pad which was then washed with water. The pH of the filtrate was adjusted to 1 with 12N HCl. After stirring for 15 minutes at 10° C., the precipitated material was filtered, washed with water (3×250 mL), and dried in vacuo at 40° C. to yield racemic α-acetamido-4-methoxy-α-methylbenzeneacetic acid (92.34 g, 95%, mp: 222° C.). A suspension of racemic α-acetamido-4-methoxy-α-methylbenzeneacetic acid (90.3 g. 381 mmol) in 4515 mL of EtOH (50 v/w) was heated to 40° C. (internal). To this suspension was added 49.12 mL (381 mmol) of (L)-(-)-α-methylbenzylamine. The warm solution was seeded with a few crystals of (S)-(+)-α-acetamido-4-methoxy-α-methylbenzeneacetic acid and stirred at room temperature (24° C.) for 24 hours. The desired diastereomeric salt was collected by filtration, washed with EtOH (2×75 mL) and several times with Et2O and dried in vacuo at 40° C. to yield 38.95 g (57% optical yield). αD : +67.8° (MeOH, c=1).
Quantity
90 g
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reactant
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360 mL
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90 g
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121 mL
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1410 mL
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final solution
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720 mL
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